molecular formula C18H22N4O B3938859 3-(1H-indol-3-yl)-N-[(1-isopropyl-1H-imidazol-2-yl)methyl]propanamide

3-(1H-indol-3-yl)-N-[(1-isopropyl-1H-imidazol-2-yl)methyl]propanamide

Cat. No. B3938859
M. Wt: 310.4 g/mol
InChI Key: FOOBGHSMPBHAGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-indol-3-yl)-N-[(1-isopropyl-1H-imidazol-2-yl)methyl]propanamide, also known as L-690,330, is a chemical compound that has been studied for its potential medicinal properties. This compound has been found to have potential applications in the treatment of various diseases, including cancer and neurological disorders.

Mechanism of Action

The mechanism of action of 3-(1H-indol-3-yl)-N-[(1-isopropyl-1H-imidazol-2-yl)methyl]propanamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. It may also modulate the activity of certain signaling pathways involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
3-(1H-indol-3-yl)-N-[(1-isopropyl-1H-imidazol-2-yl)methyl]propanamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival, which may contribute to its antiproliferative effects on cancer cells. The compound has also been found to modulate the activity of certain signaling pathways involved in the regulation of cell growth and differentiation. In addition, it has been found to have neuroprotective effects and to improve cognitive function in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(1H-indol-3-yl)-N-[(1-isopropyl-1H-imidazol-2-yl)methyl]propanamide in lab experiments is its potential medicinal properties. The compound has been shown to have antiproliferative effects on cancer cells and to inhibit the growth of tumor cells in vitro. It has also been found to have neuroprotective effects and to improve cognitive function in animal models of neurological disorders. However, one limitation of using this compound in lab experiments is its complex synthesis method, which may make it difficult to obtain in large quantities.

Future Directions

There are several future directions for the study of 3-(1H-indol-3-yl)-N-[(1-isopropyl-1H-imidazol-2-yl)methyl]propanamide. One direction is to further investigate its potential medicinal properties, particularly in the treatment of cancer and neurological disorders. Another direction is to explore its mechanism of action and to identify the specific enzymes and signaling pathways that it targets. Additionally, future studies could focus on improving the synthesis method of this compound to make it more accessible for research purposes.

Scientific Research Applications

3-(1H-indol-3-yl)-N-[(1-isopropyl-1H-imidazol-2-yl)methyl]propanamide has been studied for its potential medicinal properties. It has been found to have potential applications in the treatment of various diseases, including cancer and neurological disorders. The compound has been shown to have antiproliferative effects on cancer cells and to inhibit the growth of tumor cells in vitro. It has also been found to have neuroprotective effects and to improve cognitive function in animal models of neurological disorders.

properties

IUPAC Name

3-(1H-indol-3-yl)-N-[(1-propan-2-ylimidazol-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c1-13(2)22-10-9-19-17(22)12-21-18(23)8-7-14-11-20-16-6-4-3-5-15(14)16/h3-6,9-11,13,20H,7-8,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOOBGHSMPBHAGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CN=C1CNC(=O)CCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-indol-3-yl)-N-[(1-isopropyl-1H-imidazol-2-yl)methyl]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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